

Isotopic Purity of Benz[a]anthracene-7-chloromethane-¹³C: A Technical Guide

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Compound of Interest

Compound Name: *Benz[a]anthracene-7-chloromethane-¹³C*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Benz[a]anthracene-7-chloromethane-¹³C, a critical stable isotope-labeled standard used in environmental analysis, carcinogenesis research, and drug development. This document details the analytical methodologies for determining isotopic enrichment, presents available data on its purity, outlines a plausible synthesis route, and describes its role in relevant biological pathways.

Introduction

Benz[a]anthracene-7-chloromethane-¹³C (BaA-7-CH₂Cl-¹³C) is a labeled polycyclic aromatic hydrocarbon (PAH). The incorporation of a stable heavy isotope of carbon (¹³C) at the 7-chloromethyl position allows for its use as an internal standard in isotope dilution mass spectrometry (IDMS). This technique provides high accuracy and precision in the quantification of the native (unlabeled) Benz[a]anthracene-7-chloromethane and related PAH compounds in complex matrices. The parent compound, Benz[a]anthracene, is a known procarcinogen, and its derivatives are studied to understand the mechanisms of chemical carcinogenesis.

Chemical Information:

Property	Value
Chemical Name	Benz[a]anthracene-7-chloromethane- ¹³ C
Synonyms	7-(Chloromethyl)benz[a]anthracene- ¹³ C
CAS Number	1391054-60-6
Molecular Formula	C ₁₈ ¹³ CH ₁₃ Cl
Molecular Weight	277.75 g/mol
Appearance	Solid (form may vary)

Isotopic Purity Data

The isotopic purity of a labeled compound is a critical parameter that defines its suitability for use as an internal standard. It is typically determined by mass spectrometry and expressed as the percentage of the molecules that contain the heavy isotope.

While a specific Certificate of Analysis for Benz[a]anthracene-7-chloromethane-¹³C with detailed isotopic distribution is not publicly available, similar ¹³C-labeled PAH standards from commercial suppliers typically exhibit high isotopic enrichment. For instance, Benz[a]anthracene (¹³C₆, 99%) is commercially available, indicating that high levels of isotopic purity are achievable for this class of compounds[1].

Table of Expected Isotopic Purity:

Parameter	Expected Value	Notes
^{13}C Enrichment	>99%	The percentage of molecules containing the ^{13}C isotope at the specified position. This is a typical value for high-quality stable isotope-labeled standards.
Chemical Purity	>98%	The percentage of the compound that is in the specified chemical form, excluding isotopic isomers and other chemical impurities.
Isotopic Distribution	M+1 Dominant	In a mass spectrum, the molecular ion peak corresponding to the ^{13}C -labeled compound (M+1 relative to the unlabeled compound) should be the most abundant.

Experimental Protocols

Synthesis of Benz[a]anthracene-7-chloromethane- ^{13}C

A detailed, proprietary synthesis protocol for this specific compound is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of uniformly ^{13}C -labeled Benz[a]anthracene and subsequent chloromethylation. The following is a generalized, multi-step protocol.

Step 1: Synthesis of Uniformly ^{13}C -Labeled Benz[a]anthracene (U- ^{13}C -BaA)

A convergent synthetic pathway starting from U- ^{13}C -benzene can be employed to produce U- ^{13}C -naphthalene, which is a precursor for U- ^{13}C -Benz[a]anthracene[2][3].

- **Precursor Synthesis:** U-¹³C-naphthalene is synthesized from U-¹³C-benzene through a series of reactions.
- **Friedel-Crafts Acylation:** U-¹³C-naphthalene undergoes a Friedel-Crafts acylation with phthalic anhydride (which can also be synthesized from ¹³C-labeled precursors) to form a keto acid intermediate[2].
- **Reduction and Cyclization:** The keto acid is then subjected to reduction and cyclization reactions to form the benz[a]anthracene skeleton[2].
- **Aromatization:** The final step involves aromatization to yield U-¹³C-Benz[a]anthracene[2].

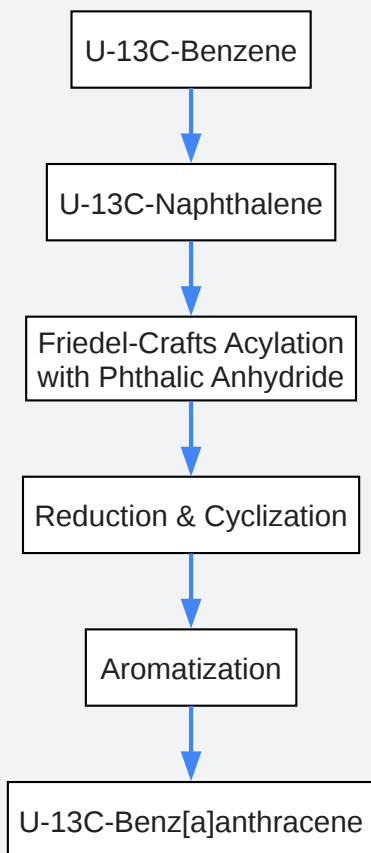
Step 2: Chloromethylation of U-¹³C-Benz[a]anthracene

The final step involves the introduction of the ¹³C-labeled chloromethyl group at the 7-position.

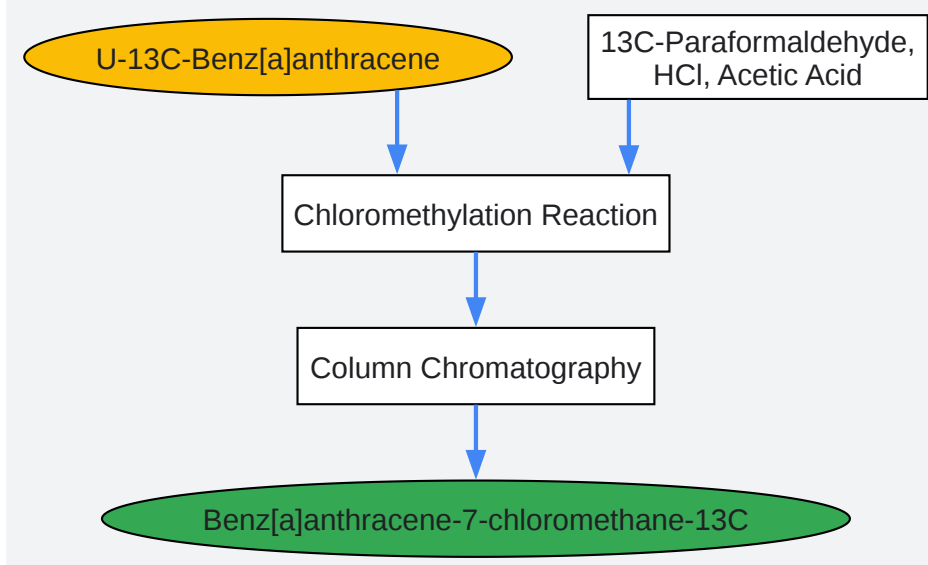
- **Reagents:** U-¹³C-Benz[a]anthracene, paraformaldehyde-¹³C, hydrochloric acid, and a suitable solvent like acetic acid.
- **Reaction:** The U-¹³C-Benz[a]anthracene is reacted with ¹³C-labeled paraformaldehyde and hydrochloric acid. This reaction proceeds via an electrophilic aromatic substitution, with the 7-position of the benz[a]anthracene ring being susceptible to substitution.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield Benz[a]anthracene-7-chloromethane-¹³C.

Experimental Workflow for Synthesis:

Step 1: Synthesis of U-13C-Benz[a]anthracene



Step 2: Chloromethylation



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Caption: Synthetic workflow for Benz[a]anthracene-7-chloromethane-¹³C.

Determination of Isotopic Purity by GC-MS

The isotopic purity of Benz[a]anthracene-7-chloromethane-¹³C is determined using Gas Chromatography-Mass Spectrometry (GC-MS). For high precision measurements, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the preferred method[4][5].

Sample Preparation:

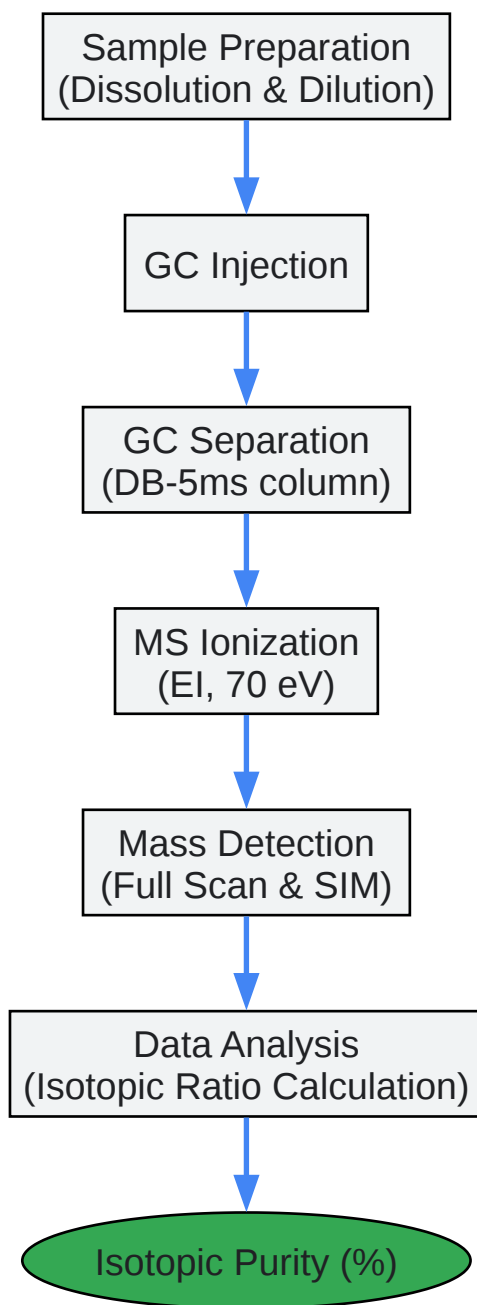
- A stock solution of the Benz[a]anthracene-7-chloromethane-¹³C is prepared in a suitable solvent (e.g., toluene or hexane).
- A series of dilutions are made to achieve a concentration suitable for GC-MS analysis.

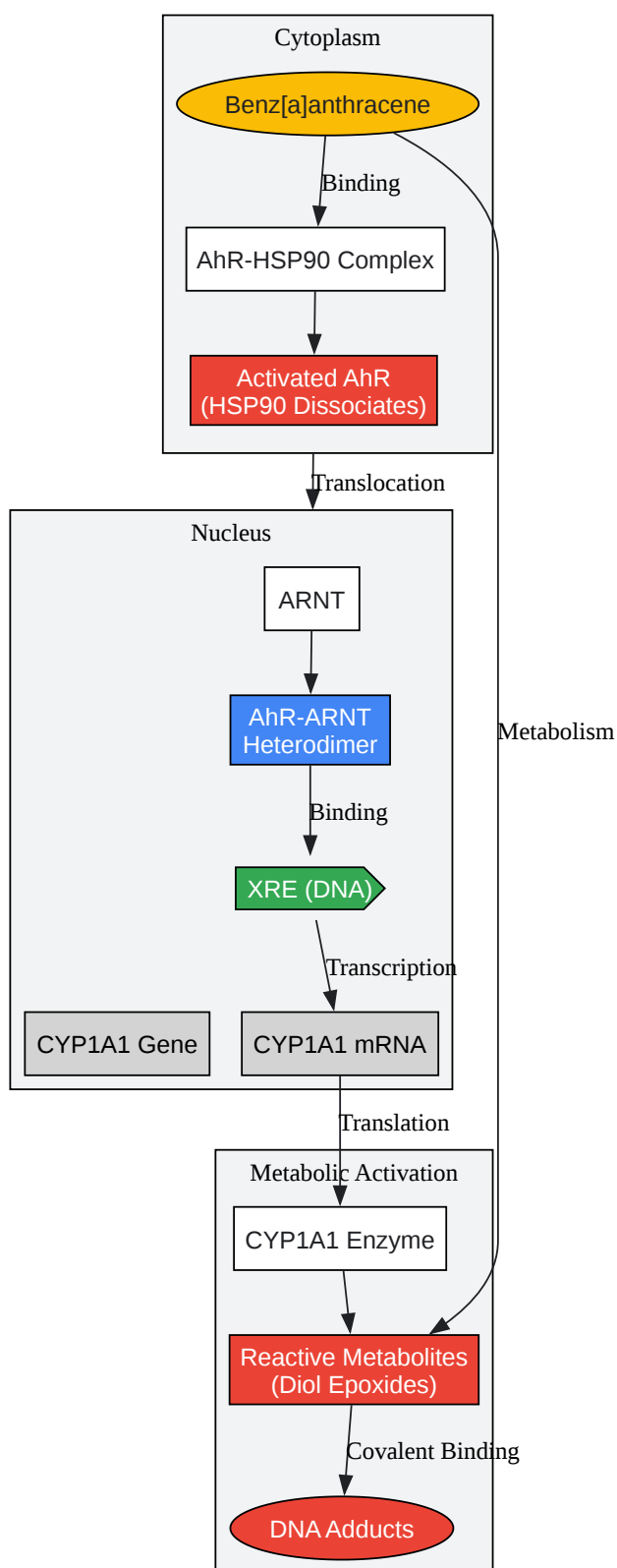
GC-MS Instrumentation and Conditions (General Protocol):

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Column: Agilent DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet: Split/splitless injector, operated in splitless mode at 280°C.
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp 1: 25°C/min to 200°C.
 - Ramp 2: 10°C/min to 300°C, hold for 10 minutes.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 50-550) to identify all ions and Selected Ion Monitoring (SIM) to quantify specific ions.

- **Data Analysis:** The mass spectrum of the analyte is analyzed to determine the relative abundance of the molecular ion containing ^{13}C versus the corresponding ion without ^{13}C . The isotopic enrichment is calculated from these relative abundances after correction for the natural abundance of ^{13}C .

Workflow for Isotopic Purity Analysis:





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